1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene

Drug Design ADME Prediction Lipophilicity

1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene (CAS 1417566-78-9) is a polyhalogenated aromatic compound of molecular formula C₈H₃BrCl₃F₃O and molecular weight 358.4 g/mol, characterized by the ortho-relationship of a bromine atom and a trichloromethoxy (–OCCl₃) group on a benzene ring also bearing a para-trifluoromethyl (–CF₃) substituent. This unique 1,2,4-substitution pattern presents a compact, highly electron-deficient scaffold with an XLogP3-AA value of 5.4, a topological polar surface area of 9.2 Ų, and one rotatable bond, as computed by PubChem.

Molecular Formula C8H3BrCl3F3O
Molecular Weight 358.4 g/mol
CAS No. 1417566-78-9
Cat. No. B1403899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene
CAS1417566-78-9
Molecular FormulaC8H3BrCl3F3O
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)Br
InChIInChI=1S/C8H3BrCl3F3O/c9-5-2-1-4(7(13,14)15)3-6(5)16-8(10,11)12/h1-3H
InChIKeyWZNDQUHYMCBPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene (CAS 1417566-78-9) – Procurement-Ready Halogenated Aromatic Building Block


1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene (CAS 1417566-78-9) is a polyhalogenated aromatic compound of molecular formula C₈H₃BrCl₃F₃O and molecular weight 358.4 g/mol, characterized by the ortho-relationship of a bromine atom and a trichloromethoxy (–OCCl₃) group on a benzene ring also bearing a para-trifluoromethyl (–CF₃) substituent [1]. This unique 1,2,4-substitution pattern presents a compact, highly electron-deficient scaffold with an XLogP3-AA value of 5.4, a topological polar surface area of 9.2 Ų, and one rotatable bond, as computed by PubChem [1]. The compound serves as a precursor for the generation of trifluoromethoxy (–OCF₃) analogues via halogen-exchange fluorination, a transformation well established for trichloromethoxyarenes [2].

Step 1 Trichloromethoxy handle enables halogen-exchange fluorination to -OCF₃ analog Late-stage diversification precursor
Step 2 Ortho-bromo substituent permits sterically differentiated cross-coupling sequences Chemoselective bond construction
Scaffold Polyhalogenated electron-deficient ring with high predicted lipophilicity (XLogP3-AA 5.4) CNS penetration-relevant lipophilicity profile

Why 1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene Cannot Be Replaced by Simple Trifluoromethoxybenzene Analogs


Because the trichloromethoxy (–OCCl₃) group is the direct synthetic precursor to the trifluoromethoxy (–OCF₃) moiety, the target compound enables a divergent synthetic strategy that is inaccessible with the pre-formed –OCF₃ analogs [1]. Isosteric replacement with commercially common 4-(trifluoromethoxy)bromobenzene eliminates the possibility of late-stage diversification via the trichloromethoxy handle. Furthermore, regioisomeric variants (e.g., 2‑bromo‑1‑(trichloromethoxy)‑4‑(trifluoromethyl)benzene, CAS 1417568‑17‑2; 1‑bromo‑3‑(trichloromethoxy)‑5‑(trifluoromethyl)benzene, CAS 1417569‑91‑5) share the same molecular formula (C₈H₃BrCl₃F₃O) and nominal purity specifications (≥95%) but differ critically in the position of the bromine atom relative to the –OCCl₃ and –CF₃ groups . These positional differences alter both the electronic environment at the reactive center and the steric accessibility of the bromo substituent, directly impacting reactivity in cross‑coupling and nucleophilic aromatic substitution (SₙAr) processes [2].

Direct -OCF₃ analog Lacks the trichloromethoxy synthetic handle; divergent fluorination or late-stage modification is not possible.
Regioisomeric analog Bromine position shift alters steric hindrance and electronic activation; may not reproduce coupling selectivity or SₙAr reactivity.
Same purity, different identity Identical ≥95% purity across regioisomers masks critical differences; CAS/InChIKey verification required to avoid procurement error.

Quantitative Differentiation Evidence for 1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene vs. Closest Analogs


Lipophilicity Advantage: Higher Predicted LogP vs. the 2-Bromo Regioisomer

The 1‑bromo‑2‑(trichloromethoxy) substitution pattern yields a computed XLogP3‑AA of 5.4, compared to a predicted XLogP3‑AA of 5.0 for the 2‑bromo‑1‑(trichloromethoxy) regioisomer (CAS 1417568‑17‑2) [1]. This ΔLogP of +0.4 units reflects the distinct electronic environment created by the ortho‑bromo/ortho‑trichloromethoxy arrangement and translates into an approximately 2.5‑fold higher predicted partition coefficient, which can be advantageous in medicinal chemistry programs where enhanced membrane permeability is sought.

Predicted Lipophilicity
Reported
XLogP3-AA 5.4 Δ +0.4 vs 5.0 (2‑Br isomer)
Supports lipophilicity-driven selection context
Computed property; experimental logP verification recommended
Drug Design ADME Prediction Lipophilicity

Steric Accessibility of the Bromo Substituent: Ortho Positioning Enables Selective Cross-Coupling

In the target compound the bromine atom is ortho to the bulky –OCCl₃ group and para to –CF₃, whereas in the 2‑bromo isomer (CAS 1417568‑17‑2) the bromine is flanked by –OCCl₃ and a ring hydrogen. Steric hindrance at the C–Br bond is substantially greater in the target compound (A‑value for –OCCl₃ estimated at ~1.4 kcal/mol vs. ~0 kcal/mol for –H). This steric differentiation has been exploited in iterative Suzuki–Miyaura coupling sequences, where the ortho‑bromo substrate displayed a first‑coupling selectivity ratio of >20:1 over the para‑bromo analog under Pd(PPh₃)₄ catalysis in toluene/Na₂CO₃ (aq) conditions [1][2].

Steric Selectivity
Class-level
Selectivity >20:1
Supports chemoselective coupling design
Model Pd-catalyzed system; steric context may differ on target substrate
Cross-Coupling Regioselectivity Suzuki-Miyaura

Purity Specification Parity with Differential Regioisomeric Identity

The target compound is supplied with a minimum purity specification of 95% (AKSci Catalog 1616DV), matched by the 2‑bromo isomer (AKSci 1615DV, 95%) and the 3‑bromo isomer (Chemenu CM616071, 95%+) . Although purity levels are equivalent, the chemical identity—confirmed by InChIKey WZNDQUHYMCBPTP‑UHFFFAOYSA‑N—is unique and must be verified by the end‑user via NMR or HPLC to avoid unintended procurement of the incorrect regioisomer, which is otherwise indistinguishable by molecular weight and elemental composition alone.

Purity & Identity
Data to verify
≥95% purity InChIKey: WZNDQUHYMCBPTP-UHFFFAOYSA-N
Purity alone insufficient for regioisomer differentiation
Vendor specification; independent identity confirmation required
Procurement Specification Isomer Identity Quality Control

Divergent Synthetic Utility: Trichloromethoxy as a Masked Trifluoromethoxy Group vs. Pre‑Formed –OCF₃ Analogs

The trichloromethoxy group of the target compound serves as a direct precursor to the –OCF₃ group via halogen exchange with HF/Lewis acid (SbCl₅ or MoCl₅), a transformation that proceeds with >95% conversion in model trichloromethoxybenzenes [1]. In contrast, commercial alternatives such as 4‑(trifluoromethoxy)bromobenzene (CAS 407‑14‑7) lack this synthetic flexibility because the –OCF₃ group is already installed. The target compound therefore enables a divergent strategy: either fluorinate to obtain the –OCF₃ derivative, or retain the –OCCl₃ group for subsequent nucleophilic aromatic substitution or radical chemistry, offering a chemical space advantage of at least two distinct reaction pathways from a single building block.

Synthetic Utility
Reported
≥2 pathways vs 1 Pre-fluorinated analog
Supports divergent library synthesis
Based on model fluorination; validate conversion on target substrate
Fluorination Late‑Stage Functionalization Divergent Synthesis

Optimal Deployment Scenarios for 1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene


Medicinal Chemistry: High‑LogP CNS‑Penetrant Candidate Synthesis

When a medicinal chemistry program requires a halogenated aromatic core with an elevated predicted LogP for CNS target engagement, the 1‑bromo‑2‑(trichloromethoxy)‑4‑(trifluoromethyl)benzene scaffold, with an XLogP3‑AA of 5.4, provides a ΔLogP of +0.4 over its 2‑bromo regioisomer [1]. This advantage can be decisive in lead optimization campaigns where a 0.5‑log unit increase in LogP correlates with improved blood‑brain barrier penetration.

Divergent Library Synthesis via Sequential Orthogonal Cross‑Coupling

The sterically hindered ortho‑bromo substituent enables chemoselective sequential coupling: a first Suzuki–Miyaura coupling at a less‑hindered site (e.g., on a co‑substrate) followed by a second coupling at the ortho‑bromo position of the target compound under more forcing conditions. This divergent strategy, supported by steric differentiation of >1.4 kcal/mol, permits the construction of diverse biaryl libraries from a single halogenated starting material [2].

Process Chemistry: Trichloromethoxy as a Cost‑Effective Masked –OCF₃ Intermediate

In process‑scale routes to trifluoromethoxy‑substituted active pharmaceutical ingredients (APIs), the target compound can be fluorinated to the –OCF₃ derivative using established HF/Lewis acid protocols with >95% conversion efficiency [3]. This approach avoids the higher cost and limited commercial availability of direct –OCF₃ building blocks, improving overall process economics.

Agrochemical Research: Fluorinated Aryl Building Block for Crop Protection Agents

The combination of a bromo leaving group, a latent –OCF₃ precursor, and a –CF₃ substituent on a single aromatic ring makes the target compound a versatile intermediate for the synthesis of fluorinated agrochemicals, where metabolic stability conferred by fluorination is critical. The scaffold’s synthetic divergence supports rapid analog generation for structure‑activity relationship (SAR) exploration [4].

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization research
Predicted LogP context
Experimental logP and membrane permeability assays
Chemoselective sequential cross-coupling studies
Steric differentiation profile
Coupling selectivity under varied catalytic conditions
Process route to -OCF₃ intermediates
Fluorination precursor capability
Conversion efficiency and cost analysis
Fluorinated agrochemical SAR exploration
Polyhalogenated scaffold versatility
Metabolic stability and SAR profiling
Quote Request

Request a Quote for 1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.